Cas no 22952-20-1 (5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)
5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzisothiazol-3(2H)-one,5-nitro-, 1,1-dioxide
- 5-nitro-1,1-dioxo-1,2-benzothiazol-3-one
- 5-nitro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- 5-nitrosaccharine
- AC1L7OJ4
- NSC362813
- SureCN5490683
- E?,2-benzothiazole-1,1,3-trione
- 5-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
- CS-0109752
- AKOS027196373
- 1,2-BENZISOTHIAZOL-3(2H)-ONE, 5-NITRO, 1,1-DIOXIDE
- Z979741338
- NSC-362813
- EN300-62586
- 5-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 5-Nitrobenzo[d]isothiazol-3(2H)-one1,1-dioxide
- NSC 362813
- DTXSID30320647
- H11119
- MFCD09842513
- 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide
- 22952-20-1
- 5-nitro-2,3-dihydro-1
- 5-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- 5-nitro-1, 1-dioxo-1, 2-benzothiazol-3-one
- SCHEMBL5490683
- 5-NITRO-2H-1??,2-BENZOTHIAZOLE-1,1,3-TRIONE
- 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
-
- MDL: MFCD09842513
- Inchi: 1S/C7H4N2O5S/c10-7-5-3-4(9(11)12)1-2-6(5)15(13,14)8-7/h1-3H,(H,8,10)
- InChI Key: KABUZPWVPGUDIR-UHFFFAOYSA-N
- SMILES: S1(C2C=CC(=CC=2C(N1)=O)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 227.98412
- Monoisotopic Mass: 227.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 117Ų
Experimental Properties
- Density: 1.762
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.662
- PSA: 106.38
- LogP: 1.95970
5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N498435-10mg |
5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
22952-20-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498435-50mg |
5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
22952-20-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | N498435-100mg |
5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
22952-20-1 | 100mg |
$ 230.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1257289-250mg |
1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide |
22952-20-1 | 95% | 250mg |
$270 | 2024-06-07 | |
| abcr | AB490579-250 mg |
1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide; . |
22952-20-1 | 250mg |
€483.30 | 2023-06-15 | ||
| abcr | AB490579-1 g |
1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide; . |
22952-20-1 | 1g |
€1160.10 | 2023-06-15 | ||
| Chemenu | CM559325-1g |
5-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide |
22952-20-1 | 97% | 1g |
$1021 | 2024-07-28 | |
| Enamine | EN300-62586-0.05g |
5-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
22952-20-1 | 95.0% | 0.05g |
$135.0 | 2025-03-21 | |
| Enamine | EN300-62586-0.1g |
5-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
22952-20-1 | 95.0% | 0.1g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-62586-0.25g |
5-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
22952-20-1 | 95.0% | 0.25g |
$289.0 | 2025-03-21 |
5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Suppliers
5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Recent Advances in the Study of 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS: 22952-20-1)
The compound 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS: 22952-20-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique benzothiazole core and nitro functional group, has shown promising potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key findings in recent research is the compound's ability to act as a potent inhibitor of specific enzymatic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione effectively inhibits the activity of certain kinases involved in inflammatory responses. This inhibition was achieved through a covalent modification of the kinase active site, suggesting a potential application in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, recent investigations have highlighted the compound's antimicrobial efficacy. A study conducted by researchers at the University of Cambridge in 2024 revealed that 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action involves disruption of bacterial cell wall synthesis, making it a promising candidate for the development of novel antibiotics.
Another area of interest is the compound's potential in oncology. Preliminary data from a 2024 study in Cancer Research indicated that 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione induces apoptosis in certain cancer cell lines by activating the intrinsic mitochondrial pathway. The study also noted that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, a property that could reduce side effects in potential therapeutic applications. Further research is underway to explore its efficacy in combination with existing chemotherapeutic agents.
The synthesis and optimization of 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione have also been a focus of recent research. A 2023 publication in Organic Letters detailed a novel, high-yield synthetic route that improves the scalability and cost-effectiveness of production. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further investigation to determine its suitability for clinical use. Additionally, more comprehensive toxicological studies are needed to assess its safety profile. Researchers are currently addressing these gaps through in vivo studies and advanced computational modeling techniques.
In conclusion, 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS: 22952-20-1) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse therapeutic potential, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a compelling candidate for further development. Future research should focus on optimizing its pharmacological properties and advancing it through the drug development pipeline to realize its full therapeutic potential.
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